2-(4-bromophényl)thiazole-4-carboxylate de méthyle

Vue d'ensemble

Description

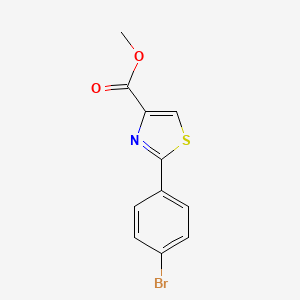

Methyl 2-(4-bromophenyl)thiazole-4-carboxylate is a heterocyclic compound that features a thiazole ring substituted with a bromophenyl group and a carboxylate ester

Applications De Recherche Scientifique

Medicinal Applications

1. Anticancer Activity

Methyl 2-(4-bromophenyl)thiazole-4-carboxylate has been investigated for its anticancer properties. In a study, derivatives of thiazole were synthesized and evaluated for their antiproliferative activity against various cancer cell lines, including prostate cancer and melanoma. The structure-activity relationship indicated that modifications to the thiazole ring significantly enhanced anticancer potency, with some compounds exhibiting IC50 values in the low nanomolar range .

2. Antiviral Agents

Research has demonstrated that phenylthiazole derivatives can act as antiviral agents, particularly against flaviviruses. Methyl 2-(4-bromophenyl)thiazole-4-carboxylate is part of this class, showing potential in inhibiting viral replication through targeting viral envelope proteins . The development of metabolically stable analogs has further improved their therapeutic index, making them promising candidates for antiviral drug design.

3. Antifungal Activity

The compound also exhibits antifungal properties, making it useful in agricultural applications. It has been highlighted as a potential crop protection agent against phytopathogenic fungi, suggesting its efficacy in controlling fungal diseases in plants . This application is critical for sustainable agriculture practices.

Agricultural Applications

1. Crop Protection

The use of methyl 2-(4-bromophenyl)thiazole-4-carboxylate as a fungicide has been documented in patent literature. The compound's ability to control fungal pathogens at low application rates addresses the growing need for effective and environmentally friendly agricultural chemicals . It demonstrates a favorable profile in terms of toxicity and selectivity, which is essential for modern crop protection strategies.

Data Table: Summary of Biological Activities

Case Studies

Case Study 1: Anticancer Activity Evaluation

A series of thiazole derivatives were synthesized from methyl 2-(4-bromophenyl)thiazole-4-carboxylate and tested against prostate cancer cell lines. The results indicated that certain modifications led to significant increases in cytotoxicity compared to standard treatments like Doxorubicin, with IC50 values dropping below 0.1 µM .

Case Study 2: Agricultural Application

In agricultural trials, methyl 2-(4-bromophenyl)thiazole-4-carboxylate was applied to crops affected by fungal pathogens. The results showed a marked reduction in disease incidence and severity, demonstrating its effectiveness as a fungicide while adhering to safety standards for human health and environmental impact .

Mécanisme D'action

Target of Action

Methyl 2-(4-bromophenyl)thiazole-4-carboxylate is a thiazole derivative . Thiazoles are found in many potent biologically active compounds, such as antimicrobial, antifungal, and antineoplastic drugs . .

Mode of Action

Thiazoles, in general, are known to interact with various biochemical pathways and enzymes or stimulate/block the receptors in the biological systems .

Biochemical Pathways

Thiazoles, the parent compound of Methyl 2-(4-bromophenyl)thiazole-4-carboxylate, are known to affect various biochemical pathways. They can act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules

Pharmacokinetics

It is known that the thiazole ring is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of Methyl 2-(4-bromophenyl)thiazole-4-carboxylate.

Result of Action

Thiazoles, in general, have been reported to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

It is known that the thiazole ring is stable and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This could suggest that the compound is stable under various environmental conditions.

Analyse Biochimique

Biochemical Properties

Thiazole derivatives have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects

Cellular Effects

Given the diverse biological activities of thiazole derivatives, it is likely that this compound could influence various types of cells and cellular processes

Molecular Mechanism

It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-bromophenyl)thiazole-4-carboxylate typically involves the reaction of 4-bromobenzaldehyde with thioamide under acidic conditions to form the thiazole ring. The resulting intermediate is then esterified with methanol in the presence of a catalyst to yield the final product .

Industrial Production Methods

In an industrial setting, the synthesis can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors. This ensures higher yields and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

Methyl 2-(4-bromophenyl)thiazole-4-carboxylate undergoes various chemical reactions, including:

Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

Nucleophilic substitution: Formation of substituted thiazoles.

Oxidation: Formation of thiazole sulfoxides or sulfones.

Reduction: Formation of thiazole alcohols.

Comparaison Avec Des Composés Similaires

Similar Compounds

- Methyl 2-(4-chlorophenyl)thiazole-4-carboxylate

- Methyl 2-(4-fluorophenyl)thiazole-4-carboxylate

- Methyl 2-(4-methylphenyl)thiazole-4-carboxylate

Uniqueness

Methyl 2-(4-bromophenyl)thiazole-4-carboxylate is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. This makes it more reactive in nucleophilic substitution reactions compared to its chloro, fluoro, and methyl analogs .

Activité Biologique

Methyl 2-(4-bromophenyl)thiazole-4-carboxylate is a thiazole derivative that has garnered attention for its diverse biological activities. This compound exhibits significant potential in medicinal chemistry, particularly in the development of antimicrobial and anticancer agents. This article provides a comprehensive analysis of its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

Methyl 2-(4-bromophenyl)thiazole-4-carboxylate has the following chemical formula: CHBrNOS. The presence of the thiazole ring is crucial for its biological activity, as it influences interactions with various biomolecules.

Target of Action

The thiazole moiety is known to interact with multiple biochemical pathways. It can influence enzyme activity and receptor interactions, leading to various physiological effects.

Mode of Action

Thiazoles, including this compound, are believed to act through several mechanisms:

- Antioxidant Activity : They can scavenge free radicals, thereby protecting cells from oxidative stress.

- Antimicrobial Effects : Thiazoles exhibit antimicrobial properties by disrupting bacterial lipid biosynthesis and other cellular processes.

- Antitumor Activity : They may induce apoptosis in cancer cells through modulation of apoptotic pathways.

Antimicrobial Activity

Research shows that thiazole derivatives, including methyl 2-(4-bromophenyl)thiazole-4-carboxylate, possess significant antimicrobial properties. In vitro studies have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria as well as fungal species. For instance, a study reported that compounds derived from similar thiazole structures showed promising antibacterial activity with minimum inhibitory concentrations (MICs) in the low micromolar range .

Anticancer Activity

The anticancer potential of this compound has been evaluated against various cancer cell lines. Notably, it has shown cytotoxic effects against estrogen receptor-positive breast adenocarcinoma cells (MCF7). The IC values for these compounds were found to be lower than those for standard chemotherapeutic agents like doxorubicin, indicating strong anticancer efficacy .

Pharmacokinetics

The pharmacokinetic profile of methyl 2-(4-bromophenyl)thiazole-4-carboxylate suggests moderate solubility characteristics:

- Solubility : It is slightly soluble in water but soluble in alcohol and ether.

- Bioavailability : The compound's ester group may influence its absorption and metabolic stability, which are crucial for therapeutic efficacy.

Case Studies

-

Antimicrobial Study :

A series of thiazole derivatives were synthesized and tested for antimicrobial activity using the turbidimetric method. Compounds with structural similarities to methyl 2-(4-bromophenyl)thiazole-4-carboxylate demonstrated significant inhibition against both bacterial and fungal strains .Compound MIC (µg/mL) Activity D1 5 Bacterial D2 8 Fungal D3 3 Bacterial -

Anticancer Evaluation :

In another study focusing on anticancer properties, derivatives were evaluated against the MCF7 cell line using the Sulforhodamine B assay. The results indicated that specific substitutions on the thiazole ring enhanced cytotoxicity.Compound IC (µM) Cell Line D6 12 MCF7 D7 15 MCF7

Propriétés

IUPAC Name |

methyl 2-(4-bromophenyl)-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrNO2S/c1-15-11(14)9-6-16-10(13-9)7-2-4-8(12)5-3-7/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJHIWUICMRXOAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CSC(=N1)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90724405 | |

| Record name | Methyl 2-(4-bromophenyl)-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90724405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1208081-39-3 | |

| Record name | Methyl 2-(4-bromophenyl)-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90724405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.